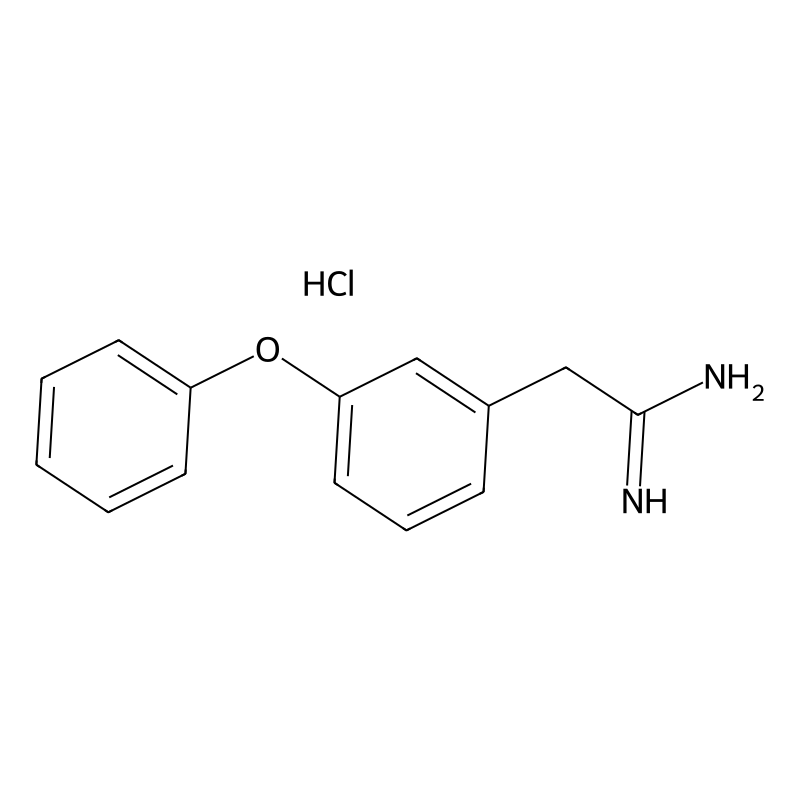

2-(3-Phenoxy-phenyl)-acetamidine hydrochloride

Catalog No.

S6641946

CAS No.

1172319-31-1

M.F

C14H15ClN2O

M. Wt

262.73 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1172319-31-1

Product Name

2-(3-Phenoxy-phenyl)-acetamidine hydrochloride

IUPAC Name

2-(3-phenoxyphenyl)ethanimidamide;hydrochloride

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

InChI

InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H

InChI Key

YCGUACFOXRMZCU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N.Cl

2-(3-Phenoxy-phenyl)-acetamidine hydrochloride (PPAH) is an organic compound with various potential applications in scientific research and industry. This paper aims to provide a comprehensive review of the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications, current state of research, potential implications, limitations, and future directions of PPAH.

PPAH is a white crystal powder that belongs to the class of arylacetamidine compounds. It is also known as N-(3-phenoxyphenyl)acetamidine hydrochloride or 3-Phenoxybenzenemethanamine hydrochloride. PPAH is a non-toxic and non-mutagenic compound with low aqueous solubility. It is primarily used as an intermediate compound in organic synthesis and pharmaceutical applications.

PPAH is a white crystal powder with a molecular formula of C14H15ClN2O. Its molecular weight is 268.74 g/mol. The melting point of PPAH is between 218-220°C, and its boiling point is around 410°C. It has poor aqueous solubility and solubility in most organic solvents.

PPAH can be synthesized by reacting 3-phenoxybenzoyl chloride with acetamidine hydrochloride in the presence of an organic base, such as triethylamine. The reaction yields PPAH as a white powder. The structure and purity of synthesized PPAH can be characterized by various techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

PPAH can be quantified using various analytical methods, such as HPLC, LC-MS, and GC-MS. These methods allow the quantification of PPAH in various matrices, such as biological fluids, tissues, and environmental samples.

PPAH has been shown to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties. It has been reported to inhibit the growth of various types of cancer cells, such as colon cancer, breast cancer, and melanoma. PPAH has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress in animal models.

PPAH has been shown to be non-toxic and non-mutagenic in various animal studies. It has also been reported to have low acute toxicity in rats and mice. However, studies on its toxicological effects in humans are scarce, and its long-term safety in humans is not known.

PPAH has various potential applications in scientific research and industry. It can be used as an intermediate compound in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it can be used as a biologically active compound in the development of anti-cancer and anti-inflammatory drugs. It can also be used as a selective inhibitor of various enzymes, such as cyclooxygenase-2 and lipoxygenase.

PPAH has gained attention in recent years due to its potential applications in various fields of research and industry. Researchers are exploring its use as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, they are investigating its use as a selective inhibitor of various enzymes and its potential role in environmental remediation.

PPAH has various potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used as an intermediate compound in the synthesis of various drugs, such as anti-cancer and anti-inflammatory drugs. Additionally, it can be used as a biologically active compound in the development of new drugs. In the agricultural industry, it can be used as an intermediate compound in the synthesis of various agrochemicals. Furthermore, it can be used as a selective inhibitor of various enzymes, which can have implications in various fields, such as food chemistry and environmental remediation.

PPAH has shown great potential in various fields of research and industry. However, there are several limitations that need to be addressed, such as its low aqueous solubility, limited information on its toxicological effects in humans, and the need for further studies to investigate its potential for use as an enzyme inhibitor. Future directions in PPAH research include the development of new synthesis routes to overcome its low solubility, the investigation of its potential in treating other diseases, such as neurodegenerative diseases, and the exploration of its potential in environmental remediation.

PPAH is an organic compound with various potential applications in scientific research and industry. It has various physical and chemical properties, and its synthesis and characterization can be achieved using various techniques. It has shown great potential in various fields, such as the pharmaceutical, agricultural, and environmental industries. However, there are several limitations that need to be addressed, and future directions in PPAH research include the development of new synthesis routes, investigation of its potential in treating other diseases, and exploration of its potential in environmental remediation.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

262.0872908 g/mol

Monoisotopic Mass

262.0872908 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds